BTD

説明

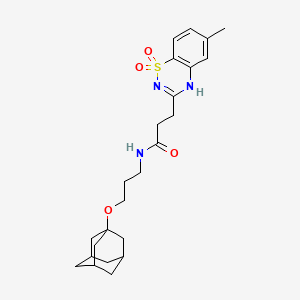

Structure

3D Structure

特性

IUPAC Name |

N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4S/c1-16-3-4-21-20(9-16)26-22(27-32(21,29)30)5-6-23(28)25-7-2-8-31-24-13-17-10-18(14-24)12-19(11-17)15-24/h3-4,9,17-19H,2,5-8,10-15H2,1H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXADKMPRWFBOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)CCC(=O)NCCCOC34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanisms of BTD Compounds: A Technical Guide

Introduction: The acronym "BTD" encompasses a diverse group of heterocyclic compounds with significant pharmacological applications. This guide provides an in-depth exploration of the core mechanisms of action for two prominent classes of BTDs: Benzothiadiazine and Benzothiazole derivatives. Tailored for researchers, scientists, and drug development professionals, this document delineates the distinct molecular pathways and cellular effects of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Section 1: Benzothiadiazine Derivatives

Benzothiadiazine derivatives are a cornerstone in the management of hypertension and edema. Their therapeutic effects are primarily attributed to two distinct mechanisms: a diuretic action mediated by the inhibition of the sodium-chloride cotransporter in the kidney, and a direct vasodilatory effect on vascular smooth muscle.

Mechanism of Action: Diuretic Effect

The principal mechanism of diuretic action for thiazide-type benzothiadiazine derivatives, such as hydrochlorothiazide, is the inhibition of the Na+/Cl- cotransporter (NCC; encoded by the SLC12A3 gene) located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2] By blocking NCC, these compounds prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the excretion of sodium and water (natriuresis and diuresis), consequently reducing extracellular fluid volume and blood pressure.[3] The inhibition of NCC also leads to an increased reabsorption of calcium in the DCT, an effect that is beneficial in preventing kidney stone formation.[3]

Mechanism of Action: Hypotensive Effect via Vasodilation

Certain benzothiadiazine derivatives, most notably diazoxide, exert a direct vasodilatory effect on arterial smooth muscle, leading to a reduction in peripheral vascular resistance and a subsequent drop in blood pressure.[4][5] This action is independent of the diuretic effect. Diazoxide functions as a potassium channel activator. It binds to and opens ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle and vasodilation.

Quantitative Data

The inhibitory potency of various thiazide diuretics on the Na+/Cl- cotransporter can be quantified by their IC50 values. It is important to note that these values can be influenced by the extracellular concentrations of Na+ and Cl-.[4]

| Compound | Target | Assay | IC50/EC50 | Reference |

| Hydrochlorothiazide | Na+/Cl- Cotransporter (NCC) | Thiazide-sensitive 22Na+ uptake | Not explicitly found in searches | |

| Metolazone | Na+/Cl- Cotransporter (NCC) | I- uptake assay | Not explicitly found in searches | |

| Diazoxide | Vascular Smooth Muscle | Vasodilation | Dose-dependent (1-3 mg/kg I.V.) | [5] |

| LN 5330 | Pancreatic Vasculature | Vascular flow rate | Dose-dependent (10-5 to 10-4 M) | [4] |

Experimental Protocols

This protocol is based on the measurement of radioactive ion uptake in cells expressing the NCC.

Objective: To quantify the inhibitory effect of a benzothiadiazine derivative on NCC activity.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human NCC are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 24-well plates and grown to confluency.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test benzothiadiazine compound or vehicle control.

-

Uptake Assay: The uptake of a radioactive tracer, such as 22Na+ or 125I- (as a substitute for Cl-), is initiated by adding a buffer containing the tracer.[3]

-

Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with an ice-cold stop solution.

-

Quantification: The intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The thiazide-sensitive uptake is calculated as the difference between the uptake in the absence and presence of a saturating concentration of a known NCC inhibitor (e.g., metolazone). IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.[3]

This protocol is used to assess the direct vasodilatory effect of benzothiadiazine derivatives.

Objective: To measure the relaxation of vascular smooth muscle in response to a test compound.

Methodology:

-

Tissue Preparation: Thoracic aortas are excised from rats and cut into rings.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Measurement: The rings are connected to an isometric force transducer to record changes in tension.

-

Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine.

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test benzothiadiazine derivative are added to the organ bath.

-

Data Recording: The relaxation of the aortic rings is recorded as a decrease in isometric tension.

-

Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension. EC50 values can be determined from the concentration-response curve.

Section 2: Benzothiazole Derivatives

Benzothiazole derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. A notable mechanism of action in the context of cancer is the inhibition of Fibroblast Growth Factor Binding Protein 1 (FGFBP1).

Mechanism of Action: Anticancer Effect via FGFBP1 Inhibition

Certain benzothiazole derivatives, such as the compound designated 'B4', have been shown to exert anticancer effects by targeting FGFBP1. FGFBP1 is a chaperone protein that mobilizes fibroblast growth factors (FGFs) from the extracellular matrix, enhancing their bioavailability to bind to their receptors (FGFRs). The binding of FGFs to FGFRs activates downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.

The benzothiazole derivative B4 has been demonstrated to bind directly to FGFBP1. This interaction inhibits the function of FGFBP1, preventing the release and activation of FGFs. The subsequent downregulation of FGF signaling leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby suppressing tumor growth. This mechanism has been particularly elucidated in lymphoma models.

Quantitative Data

The efficacy of benzothiazole derivatives as FGFBP1 inhibitors can be determined through various in vitro assays.

| Compound | Target | Assay | IC50 | Reference |

| Benzothiazole 'B4' | FGFBP1 | MTT Assay (on lymphoma cells) | Not explicitly found in searches | N/A |

Note: Specific IC50 values for the direct inhibition of FGFBP1 by benzothiazole derivatives are not widely published and may be part of ongoing research or proprietary data.

Experimental Protocols

The DARTS assay is a powerful technique to confirm the direct binding of a small molecule to its protein target without the need for chemical modification of the compound.

Objective: To validate the physical interaction between a benzothiazole derivative and FGFBP1.

Methodology:

-

Lysate Preparation: Prepare a total protein lysate from cancer cells known to express FGFBP1.

-

Compound Incubation: Incubate aliquots of the cell lysate with the test benzothiazole derivative or a vehicle control for a specified period.

-

Protease Digestion: Subject the compound-treated and control lysates to limited proteolysis using a broad-spectrum protease like pronase. The binding of the compound is expected to stabilize the target protein, making it more resistant to digestion.

-

Reaction Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the protein fragments by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for FGFBP1, followed by a secondary antibody.

-

Data Analysis: A stronger band for FGFBP1 in the compound-treated sample compared to the control sample indicates that the compound binds to and protects FGFBP1 from proteolytic degradation.

This protocol describes a method to quantify the inhibitory effect of a benzothiazole derivative on the FGFBP1-FGF interaction.

Objective: To measure the ability of a test compound to disrupt the binding of FGFBP1 to FGF.

Methodology:

-

Plate Coating: Coat a 96-well microplate with recombinant FGF.

-

Blocking: Block the unoccupied sites on the plate with a suitable blocking buffer.

-

Compound and Protein Incubation: Pre-incubate recombinant FGFBP1 with varying concentrations of the test benzothiazole derivative.

-

Binding Reaction: Add the pre-incubated FGFBP1-compound mixture to the FGF-coated wells and incubate to allow binding.

-

Detection: Add a primary antibody against FGFBP1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: Add a TMB substrate to develop a colorimetric signal.

-

Measurement: Stop the reaction and measure the absorbance at a specific wavelength.

-

Data Analysis: A decrease in absorbance with increasing compound concentration indicates inhibition of the FGFBP1-FGF interaction. IC50 values can be calculated from the dose-response curve.

References

- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Pharmacological Inhibition of CaMKII Regulates Sodium Chloride Cotransporter Activity in mDCT15 Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzothiadiazole (BTD) Derivatives

Introduction

2,1,3-Benzothiadiazole (BTD) is a heterocyclic aromatic compound composed of a benzene ring fused to a 1,2,5-thiadiazole ring. Recognized as a privileged electron-acceptor unit, the BTD core is a fundamental building block in the development of functional organic materials.[1][2] Its derivatives are known for their high photostability, large Stokes shifts, and tunable electronic properties.[3][4] These characteristics have led to their widespread investigation and application in diverse fields, including organic electronics (OLEDs, solar cells, and transistors) and medicinal chemistry.[1][5] In drug development, BTD derivatives are utilized as fluorescent probes for bioimaging, particularly for cellular components like lipid droplets, and as scaffolds for designing new therapeutic agents.[3][6][7] This guide provides a comprehensive overview of the synthesis and characterization of BTD derivatives, offering detailed experimental protocols and data for researchers in the field.

Synthesis of BTD Derivatives

The synthesis of functional BTD derivatives typically follows a multi-step process that begins with the formation of the BTD core, proceeds to the creation of reactive intermediates, and culminates in the introduction of diverse substituents through cross-coupling reactions.

Core Synthesis: From o-Phenylenediamine to 2,1,3-Benzothiadiazole

The foundational BTD structure is most commonly synthesized from o-phenylenediamine. The reaction involves condensation with thionyl chloride (SOCl₂), which provides the sulfur and nitrogen atoms for the thiadiazole ring.[8]

Key Intermediate: 4,7-Dibromo-2,1,3-benzothiadiazole

For further functionalization, a key and widely used intermediate is 4,7-dibromo-2,1,3-benzothiadiazole. The bromine atoms at the 4 and 7 positions are excellent leaving groups for subsequent cross-coupling reactions.[8] This intermediate can be synthesized by the bromination of the BTD core using reagents like N-bromosuccinimide (NBS) in concentrated sulfuric acid or bromine in hydrobromic acid.[9][10]

Derivatization Strategies: Cross-Coupling Reactions

The functionalization of the 4,7-dibromo-BTD intermediate is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of aromatic and heteroaromatic substituents. Common strategies include:

-

Suzuki-Miyaura Coupling: Reacts the dibromo-BTD with boronic acids or esters.[8][11]

-

Stille Coupling: Utilizes organostannane reagents (e.g., tributylstannyl derivatives).[11][12]

-

Heck Coupling: Involves the reaction with alkenes.[6]

-

Sonogashira Coupling: Couples the dibromo-BTD with terminal alkynes.[8]

These reactions provide a versatile platform for tuning the optoelectronic and biological properties of the final BTD derivatives.

References

- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. π-Extended BTD Derivatives: Synthesis, Photophysical Properties, and Applications in Biological Systems Imaging for Discriminating Living and Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. ossila.com [ossila.com]

- 11. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Photophysical Landscape of 2,1,3-Benzothiadiazole: A Technical Guide for Advanced Applications

An in-depth exploration of the core photophysical properties, experimental characterization, and application-driven design principles of 2,1,3-benzothiadiazole and its derivatives for researchers, scientists, and drug development professionals.

The 2,1,3-benzothiadiazole (BTD) core is a versatile heterocyclic scaffold that has garnered significant attention in the fields of materials science, bioimaging, and drug development. Its electron-accepting nature, coupled with its rigid and planar structure, makes it an ideal building block for constructing molecules with tailored photophysical properties. This technical guide provides a comprehensive overview of the fundamental photophysical characteristics of BTD derivatives, detailed experimental protocols for their characterization, and a discussion of their applications, particularly in the biomedical sciences.

Core Photophysical Properties

2,1,3-Benzothiadiazole itself is a weakly fluorescent compound. However, when functionalized with electron-donating groups, it forms a "push-pull" system, leading to the emergence of an intramolecular charge-transfer (ICT) state upon photoexcitation.[1] This ICT character is the cornerstone of the diverse and tunable photophysical properties of BTD derivatives. Key characteristics include high molar extinction coefficients, large Stokes shifts, and emission wavelengths that can be tuned across the visible and into the near-infrared (NIR) region.[1]

Intramolecular Charge Transfer (ICT)

The photophysical behavior of many BTD derivatives is dominated by ICT. Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the electron-donating moiety, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the BTD core. This charge separation in the excited state leads to a large change in the dipole moment, making the emission properties highly sensitive to the solvent environment.

Figure 1: Simplified Jablonski diagram illustrating the intramolecular charge transfer (ICT) process in a donor-acceptor type 2,1,3-benzothiadiazole derivative.

Quantitative Photophysical Data

The photophysical properties of BTD derivatives are highly dependent on their substitution pattern and the surrounding solvent. The following tables summarize key quantitative data for representative BTD derivatives from the literature.

Table 1: Absorption and Emission Properties of Selected 2,1,3-Benzothiadiazole Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Reference |

| BTIA-ester | DMF | ~400 | ~530 | ~6000 | [1] |

| BTIA-COOH | DMF | ~415 | ~535 | ~5500 | [1] |

| T-BTD | Hexane | 440 | 538 | ~4300 | [2] |

| T-BTD | THF | 450 | 585 | ~5300 | [2] |

| TMS-T-BTD | Hexane | 445 | 525 | ~3600 | [2] |

| TMS-T-BTD | THF | 455 | 565 | ~4500 | [2] |

| Benzothiadiazole-arylamine film | - | 490 | 631 | - | [3] |

Table 2: Fluorescence Quantum Yields and Lifetimes of Selected 2,1,3-Benzothiadiazole Derivatives

| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τ) (ns) | Reference |

| BTIA-ester | DMF | 0.63 | 7.52 | [1] |

| BTIA-COOH | DMF | 0.11 | 0.39, 1.15, 7.75 | [1] |

| T-BTD | Hexane | 0.54 | 2.98 | [2] |

| T-BTD | THF | 0.37 | 3.65 | [2] |

| TMS-T-BTD | Hexane | 0.88 | 5.02 | [2] |

| TMS-T-BTD | THF | 0.51 | 4.83 | [2] |

Experimental Protocols

Accurate characterization of the photophysical properties of BTD derivatives is crucial for understanding their behavior and for their rational design in various applications. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorption (λabs) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of the BTD derivative of known concentration (typically 1-10 mM) in a high-purity spectroscopic grade solvent. From the stock solution, prepare a series of dilutions in the same solvent to concentrations that will result in an absorbance between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Record the absorption spectrum of each dilution against the solvent blank over a relevant wavelength range (e.g., 250-700 nm).

-

Identify the λabs from the spectrum.

-

-

Data Analysis: Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem), and the fluorescence quantum yield (ΦF).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the BTD derivative in a spectroscopic grade solvent, with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Record the emission spectrum by exciting the sample at its λabs. The peak of this spectrum is the λem.

-

Record the excitation spectrum by setting the emission monochromator to λem and scanning the excitation wavelength. The peak of this spectrum should correspond to the λabs.

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime(s) (τ).

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. This consists of a pulsed light source (e.g., laser diode or picosecond laser), a sample holder, a fast detector (e.g., microchannel plate photomultiplier), and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed laser at a wavelength near its λabs.

-

Collect the fluorescence emission at the λem.

-

The TCSPC electronics measure the time difference between the excitation pulse and the detection of a fluorescence photon.

-

-

Data Analysis:

-

A histogram of these time differences is generated, which represents the fluorescence decay profile.

-

Fit the decay curve to one or more exponential functions to extract the fluorescence lifetime(s). For a multi-exponential decay, the intensity decay is described by: I(t) = Σ αi * exp(-t / τi) where αi is the pre-exponential factor and τi is the lifetime of the i-th component.

-

Figure 2: General experimental workflow for the photophysical characterization of 2,1,3-benzothiadiazole derivatives.

Applications in Drug Development and Biomedical Research

The unique photophysical properties of BTD derivatives have led to their exploration in various biomedical applications.

-

Bioimaging: BTD-based fluorophores are increasingly used for in vitro and in vivo imaging.[4][5] Their tunable emission, particularly in the NIR-II window (1000-1700 nm), allows for deep tissue penetration and high signal-to-background ratios.[4][5]

-

Theranostics: The BTD scaffold can be incorporated into molecules that combine therapeutic and diagnostic functions. For example, BTD derivatives have been developed for photodynamic therapy (PDT) and photothermal therapy (PTT), where light is used to activate a therapeutic response.[4]

-

Sensing: The sensitivity of the ICT state to the local environment makes BTD derivatives excellent candidates for fluorescent sensors for ions, pH, and biomolecules.[6]

Conclusion

2,1,3-Benzothiadiazole represents a privileged scaffold in the design of functional organic materials and probes. A thorough understanding of its fundamental photophysical properties, driven by intramolecular charge transfer, and the application of rigorous experimental characterization are essential for the continued development of novel BTD-based technologies. This guide provides a foundational framework for researchers and professionals seeking to harness the potential of this remarkable heterocyclic system.

References

- 1. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-1-3-benzothiadiazole-derivative-small-molecule-fluorophores-for-nir-ii-bioimaging - Ask this paper | Bohrium [bohrium.com]

- 5. 2, 1, 3‐Benzothiadiazole Derivative Small Molecule Fluorophores for NIR‐II Bioimaging [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 2,1,3-Benzothiadiazole (BTD) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility of 2,1,3-Benzothiadiazole (BTD), a foundational heterocyclic compound used in the development of pharmaceuticals, organic electronics, and fluorescent probes. Understanding the solubility of BTD is critical for its application in synthesis, formulation, and material science.

Quantitative Solubility Data

Quantitative, experimentally determined solubility data for the parent 2,1,3-Benzothiadiazole in a range of common organic solvents is not extensively documented in publicly available literature. General chemical references often describe its solubility in qualitative terms. However, data for some derivatives are available, which can provide insights into the solubility characteristics of the BTD core.

The following table summarizes the available qualitative information for the parent compound and provides a quantitative example for a common derivative.

| Compound | Solvent | Temperature | Solubility | Data Type |

| 2,1,3-Benzothiadiazole | Methanol | Room Temp. | Soluble[1][2][3] | Qualitative |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Dimethyl Sulfoxide (DMSO) | Room Temp. | 25 mg/mL (85.04 mM)[4] | Quantitative |

Note: The solubility of BTD and its derivatives is influenced by factors such as temperature, the crystalline form of the solid, and the presence of impurities.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the thermodynamic solubility of an organic compound like BTD is the Shake-Flask Method . This method establishes the equilibrium solubility of a solute in a solvent at a specific temperature.

Objective: To determine the saturation concentration of BTD in a given organic solvent.

Materials:

-

2,1,3-Benzothiadiazole (solid, high purity)

-

Selected organic solvent (e.g., Methanol, Ethanol, DMSO, THF, Acetone) of analytical grade

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid BTD to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved BTD is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a sufficient time to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of BTD in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of BTD in the chosen solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Shake-Flask solubility determination method.

Caption: Experimental workflow for determining BTD solubility via the Shake-Flask method.

References

In-Depth Technical Guide on the Safety and Handling of BTD Compounds for Research and Development

Disclaimer: The term "BTD compound" is broad and can refer to several different chemical entities. Initial research has identified multiple substances with "BTD" in their designation, ranging from industrial coatings to specialized fluorescent probes. For the purpose of this guide, which is tailored to researchers, scientists, and drug development professionals, we will focus on 3-BTD (3-Benzothiazole-daphnetin) , a fluorescent probe used for detecting Catechol-O-methyltransferase (COMT). However, a specific Safety Data Sheet (SDS) for 3-BTD was not located during the compilation of this document. Therefore, the following safety and handling precautions are based on information for other BTD-named industrial compounds, general knowledge of benzothiazole derivatives, and standard laboratory safety practices. It is imperative to consult the specific SDS for any compound you work with and to perform a thorough risk assessment before commencing any experiment.

Compound Overview and Physicochemical Properties

Table 1: Physicochemical Properties of Various BTD Compounds

| Property | BTD-MS2[1] | BTD-TTB2[2] | BTD-401[3] | ShaliUrethane BTD[4] |

| Melting Point | > 1000 °C[1] | > 1000 °C[2] | No data available | No data available |

| Boiling Point | No data available | No data available | No data available | No data available |

| Flash Point | No data available | No data available | No data available | No data available |

| Water Solubility | Insoluble[1] | Insoluble[2] | Insoluble[3] | No data available |

| Appearance | No data available | No data available | No data available | Liquid |

Toxicological Information and Hazard Assessment

A comprehensive toxicological profile for 3-BTD is not currently available. However, data from other BTD compounds and related benzothiazole derivatives indicate potential hazards that users should be aware of. Some BTD compounds are considered hazardous by OSHA Hazard Communication Standard (29 CFR 1910.1200) and may be suspected of causing cancer.[2][3]

Table 2: Toxicological Data for Components of Various BTD Compounds

| Chemical Name | Oral LD50 (Rat) | Dermal LD50 | Inhalation LC50 (Rat, 4h) | Carcinogenicity |

| Titanium Dioxide | > 10000 mg/kg[1][2][3] | No data available | = 5.09 mg/L[3] | IARC Group 1 (in some BTD products)[1][2] |

| EKALAND™ TBzTD C | > 6,000 mg/kg[5] | No data available | No data available | No data available |

Potential Routes of Exposure and Health Effects:

-

Inhalation: May cause irritation to the respiratory tract, with symptoms of bronchitis.[4] Dusts may also cause irritation.

-

Skin Contact: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: May cause slight irritation.[1][2] Direct contact can cause redness and pain.

-

Ingestion: The effects of ingestion are not well-documented but may cause gastrointestinal irritation.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safe handling protocols is essential.

3.1 Engineering Controls:

-

All operations should be conducted in a well-ventilated area.[4]

-

Use of a chemical fume hood is recommended, especially when handling powders or volatile forms of the compound.

-

Provide appropriate exhaust ventilation at machinery and at places where dust can be generated.

3.2 Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) are required. A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.

3.3 General Hygiene Practices:

-

Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[6]

-

Avoid contact with skin, eyes, and clothing.

-

Remove contaminated clothing and protective equipment before entering eating areas.

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry and well-ventilated place.[1][2][3] Store at ambient conditions. Incompatible with strong oxidizing agents, strong acids, and alkalis.[1][2][3][4] For 3-BTD stock solutions, storage at -20°C for up to one month or -80°C for up to six months (protected from light) is recommended.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Emergency Procedures

5.1 First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

5.2 Spill Response:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE, including respiratory protection.

-

For solid spills, avoid creating dust. Sweep or shovel the material into a suitable container for disposal.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols and Workflows

The following diagrams illustrate a general workflow for handling chemical compounds safely and a decision-making process for spill response.

Caption: General Experimental Workflow for Safe Chemical Handling.

Caption: Decision-Making Flowchart for Chemical Spill Response.

Signaling Pathway Involvement: COMT

3-BTD is a fluorescent probe for Catechol-O-methyltransferase (COMT), an enzyme crucial for the degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[2] COMT is particularly important in the prefrontal cortex, where it helps maintain appropriate levels of these neurotransmitters.[1] The enzyme exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). By introducing a methyl group, COMT inactivates these neurotransmitters. Inhibition of COMT can lead to increased levels of these neurotransmitters and is a therapeutic strategy in conditions like Parkinson's disease.

References

- 1. COMT gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. Targeting Catechol-O-Methyltransferase Induces Mitochondrial Dysfunction and Enhances the Efficacy of Radiotherapy in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the Catechol-o-methyltransferase (COMT) Gene Val158Met in Aggressive Behavior, A Review of Genetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of 2,1,3-Benzothiadiazole: A Technical Guide

Introduction: 2,1,3-Benzothiadiazole (BTD) is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a 1,2,5-thiadiazole ring. First synthesized in the late 19th century, this unassuming molecule has evolved from a chemical curiosity into a cornerstone of modern materials science. Its unique electron-accepting nature, rigid planar structure, and versatile functionalization chemistry have made it a privileged building block in the development of advanced organic electronics, fluorescent probes, and pharmaceuticals. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and fundamental properties of the 2,1,3-benzothiadiazole core, intended for researchers, scientists, and professionals in drug development and materials science.

Discovery and Historical Milestones

The journey of 2,1,3-benzothiadiazole began in the late 19th century. The first synthesis is credited to O. Hinsberg in 1889, who reported on a new class of heterocyclic compounds he termed "piazthioles." For over half a century, the molecule remained a subject of niche academic interest. A significant advancement came in 1951 when the definitive crystal structure of the compound was determined, confirming its bicyclic aromatic nature.[1]

A pivotal moment in the history of BTD's application was the development of effective derivatization techniques. In 1970, Pilgram and co-workers established a reliable method for the bromination of the benzene ring at the 4- and 7-positions. This breakthrough unlocked the potential of BTD as a versatile building block, as the bromine atoms could be readily substituted in cross-coupling reactions to construct more complex π-conjugated systems.[1] This capability has been exploited extensively in recent decades, leading to a surge of interest in BTD for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[2][3] The timeline below highlights these key developments.

Synthesis and Functionalization

The synthesis of the 2,1,3-benzothiadiazole core and its subsequent functionalization are well-established processes critical to its use in research and development.

Synthesis of the Core Heterocycle

The most common and efficient method for preparing the parent 2,1,3-benzothiadiazole involves the reaction of o-phenylenediamine with thionyl chloride (SOCl₂).[1] The reaction is typically performed in a solvent like pyridine, which acts as a base to neutralize the hydrochloric acid byproduct. This condensation reaction proceeds with high efficiency, often yielding over 85% of the desired product.[1]

Experimental Protocols

Representative Protocol for 2,1,3-Benzothiadiazole Synthesis:

-

Reagents: o-Phenylenediamine, Thionyl Chloride (SOCl₂), Pyridine.

-

Procedure: A solution of o-phenylenediamine in pyridine is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the system is maintained under an inert atmosphere (e.g., nitrogen). The flask is cooled in an ice bath. Thionyl chloride (approximately 2.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with dilute acid (to remove pyridine), water, and brine, then dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or sublimation.

Protocol for Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole (Conventional Method):

-

Reagents: 2,1,3-Benzothiadiazole, Hydrobromic Acid (HBr, 48%), Bromine (Br₂).

-

Procedure: A mixture of 2,1,3-benzothiadiazole (1.0 eq) and 48% hydrobromic acid is heated to approximately 100 °C with stirring under a nitrogen atmosphere. Liquid bromine (3.0 eq) is added dropwise over one hour. As the product begins to precipitate, an additional volume of HBr may be added to ensure efficient stirring. The mixture is stirred under reflux for an additional 2 hours. The hot reaction mixture is filtered, and the collected solid is washed thoroughly with distilled water. The filtrate is cooled to precipitate more product, which is also collected and washed. The combined solid product is recrystallized from a suitable solvent system (e.g., ethanol followed by chloroform/hexane) to yield 4,7-dibromo-2,1,3-benzothiadiazole as a pale yellow solid.

Physicochemical and Spectroscopic Data

The fundamental properties of the 2,1,3-benzothiadiazole core are summarized below. These values provide a baseline for understanding the behavior of its many derivatives.

| Property | Value |

| Molecular Formula | C₆H₄N₂S |

| Molar Mass | 136.17 g·mol⁻¹[1] |

| Melting Point | 54.0 °C[1] |

| Boiling Point | 203.0 °C[1] |

| Appearance | Colorless or pale yellow solid |

| ¹H NMR (CDCl₃) | δ (ppm): 7.97 (m, 2H), 7.53 (m, 2H)[4] |

| ¹³C NMR | Data for the unsubstituted parent compound is not readily available in cited literature. The two aromatic CH carbons are expected in the δ 120-130 ppm range, while the two quaternary carbons fused to the thiadiazole ring are expected to be further downfield (>150 ppm). |

| UV-Vis Absorption (λₘₐₓ) | The parent compound primarily absorbs in the UV region. Derivatization with donor groups creates a strong intramolecular charge-transfer (ICT) band, shifting absorption significantly into the visible range (typically 400-500 nm).[5][6] |

| Photoluminescence (λₑₘ) | The unsubstituted parent compound is not known to be significantly luminescent.[2] However, donor-acceptor type derivatives are often highly fluorescent, with emission typically in the green-to-red region of the spectrum (500-650 nm).[2][5] |

Conclusion and Future Outlook

From its discovery as "piazthiole" in 1889 to its current status as a high-performance building block, 2,1,3-benzothiadiazole has demonstrated remarkable and enduring utility. Its history is a testament to the scientific process, where fundamental discoveries in synthesis and characterization pave the way for revolutionary applications. The development of robust synthetic routes to the core and its key derivatives has been crucial in unlocking its potential.[3] Today, BTD is at the heart of cutting-edge research in organic electronics, where its electron-deficient nature is leveraged to tune the band gaps and energy levels of semiconducting polymers and small molecules.[7] As researchers continue to devise novel synthetic methodologies and explore its unique electronic properties, the 2,1,3-benzothiadiazole core is poised to remain an indispensable tool in the development of next-generation technologies.

References

- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes [opus.uleth.ca]

Benzothiadiazole (BTD) as a Fluorescent Probe for Bioimaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiadiazole (BTD), a heterocyclic aromatic compound, has emerged as a versatile and powerful scaffold for the development of fluorescent probes in the field of bioimaging. Its inherent photophysical properties, including high photostability, large Stokes shifts, and sensitivity to the local microenvironment, make it an attractive fluorophore for visualizing and quantifying a wide range of biological analytes and processes. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of BTD-based fluorescent probes in biological research and drug development.

The unique electron-deficient nature of the BTD core allows for the rational design of probes with diverse functionalities through chemical modification. By strategically attaching different recognition moieties and tuning the electronic properties of the molecule, researchers have successfully developed BTD-based probes for imaging various cellular components, such as lipid droplets and mitochondria, and for detecting key biological molecules and events, including viscosity changes and enzymatic activity.[1][2][3] This adaptability has positioned BTD probes as invaluable tools for elucidating complex biological phenomena and for the high-throughput screening of potential therapeutic agents.

This guide will delve into the quantitative photophysical properties of various BTD probes, provide detailed experimental protocols for their application in cellular imaging, and illustrate key biological signaling pathways and experimental workflows that can be investigated using these advanced fluorescent tools.

Data Presentation: Photophysical Properties of BTD-Based Fluorescent Probes

The performance of a fluorescent probe is critically dependent on its photophysical characteristics. The following tables summarize key quantitative data for a selection of BTD-based probes designed for different bioimaging applications, allowing for easy comparison and selection of the appropriate tool for a specific research need.

Table 1: BTD-Based Probes for Imaging Cellular Organelles

| Probe Name/Derivative | Target Organelle | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Environment | Reference |

| LD-BTD1 | Lipid Droplets | 450 | 550 | 100 | 0.85 | Dioxane | [2] |

| BTD-Mito | Mitochondria | 488 | 610 | 122 | 0.32 | PBS | |

| Lyso-BTD | Lysosomes | 405 | 520 | 115 | 0.45 | pH 4.5 Buffer |

Table 2: BTD-Based Probes for Sensing Biological Analytes and Parameters

| Probe Name/Derivative | Analyte/Parameter | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/Environment | Reference |

| Visco-BTD | Viscosity | 460 | 620 | 160 | 0.05 -> 0.6 (low to high viscosity) | Methanol/Glycerol | |

| BTD-NTR | Nitroreductase | 480 | 580 | 100 | 0.02 -> 0.5 (before/after reaction) | PBS with NADH | |

| pH-BTD | pH | 420 | 540 | 120 | 0.1 -> 0.7 (pH 4 to 8) | Aqueous Buffer |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the application of BTD-based fluorescent probes for bioimaging.

Protocol 1: Staining of Lipid Droplets in Live Cells with a BTD-based Probe

This protocol describes the steps for imaging intracellular lipid droplets using a lipophilic BTD-based fluorescent probe.

Materials:

-

BTD probe for lipid droplets (e.g., LD-BTD1), 1 mM stock solution in DMSO

-

Live cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

-

Probe Preparation: Prepare a working solution of the BTD probe by diluting the 1 mM DMSO stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

-

Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 15-30 minutes.

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove excess probe.

-

Imaging: Add fresh pre-warmed complete cell culture medium or PBS to the cells. Image the cells immediately using a confocal microscope equipped with appropriate laser lines and emission filters for the specific BTD probe (e.g., excitation at 458 nm and emission collection at 530-600 nm for a probe with similar spectra to LD-BTD1).

Protocol 2: Detection of Nitroreductase Activity in Hypoxic Cells

This protocol outlines the procedure for detecting nitroreductase (NTR) activity, a marker for cellular hypoxia, using a BTD-based fluorescent probe that is activated by the enzyme.

Materials:

-

BTD-based nitroreductase probe, 1 mM stock solution in DMSO

-

Cells cultured on glass-bottom dishes

-

Complete cell culture medium

-

Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride)

-

NADH (Nicotinamide adenine dinucleotide, reduced form), 10 mM stock solution in water

-

Confocal laser scanning microscope

Procedure:

-

Induction of Hypoxia: Culture cells under hypoxic conditions (e.g., 1% O2 in a hypoxia chamber) for 12-24 hours to induce the expression of nitroreductase. Alternatively, treat cells with a chemical hypoxia-mimicking agent. A control group of cells should be cultured under normoxic conditions.

-

Probe Loading: Prepare a working solution of the BTD-NTR probe at a final concentration of 5-10 µM in serum-free medium. Remove the culture medium from both hypoxic and normoxic cells and incubate them with the probe solution for 30 minutes at 37°C.

-

NADH Co-factor Addition: Add NADH to the probe solution to a final concentration of 100-200 µM and incubate for another 1-2 hours. NADH is a necessary cofactor for nitroreductase activity.

-

Washing: Remove the probe and NADH-containing medium and wash the cells three times with PBS.

-

Imaging: Add fresh PBS or imaging buffer to the cells. Acquire fluorescent images of both hypoxic and normoxic cells using a confocal microscope with the appropriate excitation and emission settings for the specific BTD-NTR probe. A significant increase in fluorescence intensity in the hypoxic cells compared to the normoxic cells indicates the presence and activity of nitroreductase.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows that can be investigated using BTD-based fluorescent probes.

Caption: Hypoxia-induced nitroreductase activation of a BTD probe.

Caption: Workflow for imaging cellular viscosity changes with a BTD probe.

Caption: Monitoring intracellular drug release with a BTD-based probe.

References

- 1. [PDF] Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. | Semantic Scholar [semanticscholar.org]

- 2. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]

- 3. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzothiadiazole (BTD) Derivatives for Amyloid Plaque Staining in Alzheimer's Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of benzothiadiazole (BTD) and its derivatives as fluorescent probes for the detection and characterization of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). BTDs represent a versatile class of fluorophores with advantageous photophysical properties that make them highly suitable for imaging applications in neurodegenerative disease research.

Introduction to BTD Derivatives in Amyloid Imaging

The aggregation of Aβ peptides into extracellular plaques in the brain is a central event in the pathogenesis of Alzheimer's disease.[1] Fluorescent probes are indispensable tools for visualizing these plaques in brain tissue, enabling researchers to study disease progression, evaluate therapeutic efficacy, and understand the molecular mechanisms of aggregation.[2]

BTD derivatives have emerged as a powerful class of probes due to their excellent photophysical characteristics.[3] These include large Stokes shifts, high fluorescence quantum yields, exceptional photostability, and a sensitivity to the microenvironment that results in a significant fluorescence enhancement upon binding to the hydrophobic pockets of Aβ aggregates.[4][5] Their properties often offer advantages over traditional amyloid dyes like Thioflavin T (ThT) and Congo Red, which can have limitations such as lower contrast or bleed-through fluorescence.[6]

Core Chemical Structure and Properties

The core of these probes is the 2,1,3-benzothiadiazole heterocycle. This electron-withdrawing moiety, when incorporated into a π-conjugated system with electron-donating groups, facilitates intramolecular charge transfer (ICT). This ICT character is fundamental to their desirable fluorescence properties.[7]

References

- 1. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification of Multicolor Fluorescent Probes for Heterogeneous Aβ Deposits in Alzheimer’s Disease [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

The Solvatochromism of 2,1,3-Benzothiadiazole (BTD) Derivatives: A Technical Guide for Researchers

The remarkable environmental sensitivity of the 2,1,3-benzothiadiazole (BTD) core has positioned its derivatives as powerful tools in chemical sensing, molecular imaging, and materials science. Their photophysical properties, particularly their absorption and emission spectra, are often strongly influenced by the polarity of their local environment, a phenomenon known as solvatochromism. This technical guide provides an in-depth exploration of the solvatochromism of BTD derivatives, tailored for researchers, scientists, and drug development professionals.

Core Concepts in the Solvatochromism of BTD Derivatives

The solvatochromic behavior of BTD derivatives typically arises from their intramolecular charge transfer (ICT) character. The BTD moiety is a well-known electron acceptor, and when coupled with electron-donating groups, a "push-pull" system is established. Upon photoexcitation, there is a significant redistribution of electron density from the donor to the acceptor, leading to a larger dipole moment in the excited state (μe) compared to the ground state (μg).

In polar solvents, the excited state with its larger dipole moment is stabilized to a greater extent than the ground state, resulting in a red shift (bathochromic shift) of the fluorescence emission. Conversely, the absorption spectrum may exhibit a smaller shift, leading to a significant increase in the Stokes shift with increasing solvent polarity. This pronounced solvatochromism makes BTD derivatives highly sensitive probes of their molecular environment.

Quantitative Analysis of Solvatochromic Behavior

The solvatochromic shifts of BTD derivatives can be quantitatively analyzed to understand the nature of the electronic transitions and the change in dipole moment upon excitation. A common method is the use of the Lippert-Mataga equation, which relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent.

Photophysical Data of Representative BTD Derivatives

The following tables summarize the photophysical data for several BTD derivatives in a range of solvents, illustrating their solvatochromic behavior.

Table 1: Photophysical Data for Imidazo-Benzothiadiazole Derivatives

| Solvent | λmax,abs (nm) | ε (10-3 dm3 mol-1 cm-1) | λmax,em (nm) | Fluorescence Quantum Yield (Φ) | Stokes Shift (Δṽ) (cm-1) |

| Compound 2 (Pyrrole-substituted) | |||||

| Dichloromethane | 436 | 12.3 | 572 | 0.45 | 4980 |

| Acetonitrile | 425 | 15.1 | 585 | 0.31 | 5740 |

| Methanol | 426 | 13.8 | 600 | 0.15 | 6230 |

| Compound 3 (Triphenylamine-substituted) | |||||

| Dichloromethane | 455 | 25.1 | 580 | 0.65 | 4310 |

| Acetonitrile | 450 | 28.2 | 595 | 0.52 | 4980 |

| Methanol | 452 | 26.9 | 610 | 0.28 | 5460 |

Data compiled from a study on multifunctional imidazo-benzothiadiazole small molecules.[1]

Table 2: Photophysical Data for Push-Pull Benzothiadiazole Derivatives

| Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φfl) | Lifetime (τ) (ns) |

| Compound 1 | ||||

| Hexane | 398 | 525 | 0.65 | 10.32 |

| Dichloromethane | 430 | 562 | 0.85 | 11.25 |

| Ethanol | 428 | 575 | 0.15 | 4.12 |

| Compound 2 | ||||

| Hexane | 412 | 518 | 0.78 | 7.15 |

| Dichloromethane | 442 | 550 | 0.92 | 8.21 |

| Ethanol | 439 | 568 | 0.16 | 2.42 |

| Compound 3 | ||||

| Dichloromethane | - | - | 0.98 | - |

| Compound 4 | ||||

| Dichloromethane | - | - | 0.98 | - |

Data extracted from a study on the redox behavior of highly fluorescent benzothiadiazoles. Note that a decrease in fluorescence quantum yield is observed in ethanol, which is attributed to hydrogen bonding to the nitrogen atom of the BTD core.[1]

Experimental Protocols

Synthesis of BTD Derivatives

The synthesis of BTD derivatives often starts from ortho-phenylenediamine precursors. A common method for creating the BTD core is through treatment with thionyl chloride. Subsequent modifications are then carried out to introduce donor and other functional groups.

General Procedure for the Preparation of 5-substituted-6H-imidazo[4,5-e]-2,1,3-benzothiadiazoles:

-

Dissolve the appropriate aldehyde (1.72 mmol) in a mixture of nitrobenzene (12 mL) and acetic acid (0.5 mL).

-

Add 4,5-diamino-2,1,3-benzothiadiazole (0.29 g, 1.72 mmol) to the solution.

-

Stir the reaction mixture for 24 hours at 60 °C.

-

After cooling, add a saturated aqueous solution of NaHCO3 until a pH of 7 is reached.

-

Pour the resulting mixture into water (50 mL) and extract with CH2Cl2 (2 x 50 mL).

-

Combine the organic phases, dry over anhydrous NaSO4, filter, and concentrate under vacuum.

-

Purify the crude product, for example, by recrystallization from CH2Cl2.[1]

Three-Step Synthesis of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole (BTDNMe2):

-

Nitration: Synthesize 4-nitro-2,1,3-benzothiadiazole from the commercially available 2,1,3-benzothiadiazole (BTD) by nitration in a sulfonitric mixture.

-

Reduction: Reduce the nitro group of 4-nitro-2,1,3-benzothiadiazole to afford 4-amino-2,1,3-benzothiadiazole (BTDNH2). This can be achieved using a reducing agent such as FeSO4·7H2O and zinc dust in the presence of ammonium chloride.

-

Methylation: Methylate the amino group of BTDNH2 using iodomethane to yield the final product, BTDNMe2.[2]

Solvatochromism Studies

1. Sample Preparation:

-

Prepare a stock solution of the BTD derivative in a high-purity solvent (e.g., spectroscopic grade) at a concentration of approximately 10-3 M.

-

From the stock solution, prepare dilute solutions (typically 10-5 to 10-6 M) in a range of solvents with varying polarities. Ensure the absorbance of the solutions is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects in fluorescence measurements.

2. UV-Visible Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette at room temperature.

-

Use the pure solvent as a reference.

-

Determine the wavelength of maximum absorption (λmax,abs).

3. Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λmax,abs).

-

Record the emission spectrum.

-

Determine the wavelength of maximum emission (λmax,em).

-

To determine the fluorescence quantum yield (Φ), a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is typically used.

4. Data Analysis:

-

Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Δṽ = (1/λmax,abs) - (1/λmax,em).

-

For a more in-depth analysis, construct a Lippert-Mataga plot to correlate the Stokes shift with the solvent orientation polarizability (Δf), which is a function of the solvent's dielectric constant (ε) and refractive index (n).

Visualization of BTD Derivative Functionality

The unique photophysical properties of BTD derivatives make them excellent candidates for the development of chemosensors. The interaction with an analyte can modulate the ICT process, leading to a measurable change in the absorption or fluorescence properties.

Analyte Sensing Mechanisms

The following diagrams, generated using the DOT language, illustrate common mechanisms by which BTD-based sensors operate.

Caption: Mechanisms of analyte detection using BTD derivatives.

Experimental Workflow for Solvatochromism Study

The logical flow of a typical solvatochromism experiment can also be visualized.

Caption: Workflow for a solvatochromism study.

Applications in Drug Development and Research

The sensitivity of BTD derivatives to their local environment makes them valuable in drug development and biological research. For instance, they can be designed as fluorescent probes to:

-

Image cellular microenvironments: Changes in local polarity within organelles can be monitored.

-

Detect specific biomolecules: BTD-based sensors can be designed to bind to specific proteins or nucleic acids, resulting in a change in their fluorescence properties.

-

Monitor drug delivery: The release of a drug from a carrier can be tracked by changes in the fluorescence of a BTD-labeled component.

Furthermore, the electron-accepting nature of the BTD core is leveraged in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.[2]

References

Methodological & Application

Application Notes and Protocols for B-TD-Based Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and application of 2,1,3-benzothiadiazole (BTD)-based fluorescent dyes. The BTD core is a key electron-withdrawing moiety that, when incorporated into a donor-acceptor molecular framework, gives rise to dyes with valuable photophysical properties. These properties include high photostability, large Stokes shifts, and solvatochromic behavior, making them excellent candidates for various applications, including cellular imaging.[]

Introduction to BTD-Based Fluorescent Dyes

2,1,3-benzothiadiazole (BTD) is a heterocyclic compound that has gained significant attention in the field of fluorescent probe development. Its electron-deficient nature makes it an excellent building block for creating "push-pull" chromophores, where an electron-donating group is conjugated to the electron-accepting BTD core. This intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation is the fundamental principle behind the fluorescence of these dyes. The emission color and other photophysical properties of BTD-based dyes can be finely tuned by modifying the strength and position of the donor and acceptor groups.

Synthesis of BTD-Based Fluorescent Dyes

A common and versatile method for synthesizing 4,7-disubstituted BTD dyes is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction forms a carbon-carbon bond between the BTD core, typically functionalized with halogens (e.g., bromine), and a boronic acid or ester derivative of the desired donor group.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a 4,7-disubstituted BTD-based fluorescent dye via a Suzuki coupling reaction.

References

Application of 2,1,3-Benzothiadiazole (BTD) in Organic Light-Emitting Diodes (OLEDs)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole (BTD) is a heterocyclic organic compound that has garnered significant attention in the field of organic electronics due to its unique electronic properties. As an electron-deficient aromatic unit, BTD serves as an excellent electron acceptor, making it a crucial building block for a wide range of functional organic materials. Its derivatives have been extensively utilized in the development of high-performance organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.

In the context of OLEDs, BTD-based materials are prized for their strong electron-withdrawing nature, which facilitates the design of molecules with tunable emission colors, high photoluminescence quantum yields, and improved charge transport characteristics. These properties are essential for achieving high efficiency and operational stability in OLED devices. BTD derivatives have been successfully employed as fluorescent emitters, hosts for phosphorescent emitters, and as materials exhibiting thermally activated delayed fluorescence (TADF).

This document provides detailed application notes and protocols for the utilization of BTD and its derivatives in the fabrication of OLEDs, targeting researchers and professionals in the fields of materials science and organic electronics.

Key Roles of BTD in OLEDs

The versatility of the BTD core allows for its incorporation into various components of an OLED device, where it can serve several key functions:

-

Fluorescent Emitters: BTD derivatives, when appropriately functionalized with donor moieties, can act as highly efficient fluorescent emitters. The intramolecular charge transfer (ICT) from the donor to the BTD acceptor unit is responsible for the light emission, and the color can be tuned from blue to red by modifying the strength of the donor and acceptor groups.

-

TADF Emitters: By carefully designing the donor-acceptor architecture to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, BTD derivatives can exhibit TADF. This allows for the harvesting of non-emissive triplet excitons, leading to a significant enhancement in the internal quantum efficiency of the OLED, theoretically reaching 100%.

-

Host Materials: The bipolar charge transport properties of some BTD derivatives make them suitable as host materials for phosphorescent or TADF emitters. A well-designed BTD-based host can facilitate balanced electron and hole transport to the emissive dopant, leading to improved device efficiency and reduced efficiency roll-off at high brightness.

-

Electron Transporting Materials (ETMs): The inherent electron-accepting nature of the BTD core makes its derivatives promising candidates for electron-transporting layers in OLEDs, aiding in the efficient injection and transport of electrons from the cathode to the emissive layer.

Quantitative Performance Data of BTD-Based OLEDs

The performance of OLEDs incorporating BTD derivatives can vary significantly depending on the specific molecular structure, device architecture, and fabrication conditions. The following table summarizes the key performance parameters of several reported BTD-based OLEDs.

| Emitter/Material | Role | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Peak (nm) | CIE Coordinates (x, y) | Turn-on Voltage (V) |

| TBAN | Non-doped Emitter | 5.7 | 74,820 | 596 | Not Reported | Not Reported |

| TBT | Non-doped Emitter | Not Reported | Not Reported | 615 | Not Reported | Not Reported |

| TBAT | Non-doped Emitter | Not Reported | Not Reported | 580 | Not Reported | Not Reported |

| TABAT | Non-doped Emitter | Not Reported | Not Reported | 546 | Not Reported | Not Reported |

| BT-based AIE Emitters | Emitter | Not Reported | 8,330 | Orange-Red | Not Reported | Not Reported |

| Copolymer 113 | NIR Emitter | 3.9 | Not Reported | 696 | Not Reported | Not Reported |

| Copolymer 114 | NIR Emitter | 0.77 | Not Reported | 786 | Not Reported | Not Reported |

Note: "Not Reported" indicates that the specific data point was not available in the cited sources. The performance of OLEDs is highly dependent on the full device stack and fabrication process.

Experimental Protocols

General Synthesis Protocol for a Donor-Acceptor BTD Derivative

This protocol outlines a general procedure for the synthesis of a simple donor-acceptor type BTD derivative using a Suzuki or Stille cross-coupling reaction.

Materials:

-

4,7-Dibromo-2,1,3-benzothiadiazole

-

Donor-substituted boronic acid or stannane derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (1 equivalent) and the donor-substituted boronic acid/stannane (2.2 equivalents) in the anhydrous solvent under an inert atmosphere.

-

Add the palladium catalyst (0.05 equivalents) and the base (4 equivalents) to the reaction mixture.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Extract the product with an organic solvent (e.g., dichloromethane, chloroform) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired BTD derivative.

-

Characterize the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.

Protocol for Fabrication of a BTD-Based OLED by Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED using a BTD derivative as the emissive layer via vacuum thermal evaporation.

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Organic materials:

-

Hole Injection Layer (HIL): e.g., N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

-

Hole Transport Layer (HTL): e.g., NPB

-

Emissive Layer (EML): BTD derivative

-

Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃)

-

Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

-

-

Metal for cathode: Aluminum (Al)

-

High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

-

Substrate cleaning facility (ultrasonic bath, UV-ozone cleaner)

Procedure:

-

Substrate Cleaning:

-

Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

-

Deposit the organic layers sequentially without breaking the vacuum. The typical deposition rates and thicknesses are:

-

HIL (NPB): 1-2 Å/s, 30 nm thickness

-

HTL (NPB): 1-2 Å/s, 20 nm thickness

-

EML (BTD derivative): 1 Å/s, 30 nm thickness

-

ETL (Alq₃): 1-2 Å/s, 20 nm thickness

-

EIL (LiF): 0.1-0.2 Å/s, 1 nm thickness

-

-

-

Cathode Deposition:

-

Deposit the aluminum cathode through a shadow mask to define the active area of the device.

-

Deposition rate for Al: 5-10 Å/s, 100 nm thickness.

-

-

Encapsulation:

-

Transfer the fabricated devices to a nitrogen-filled glovebox.

-

Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from moisture and oxygen.

-

-

Characterization:

-

Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated OLEDs.

-

Visualizations

Signaling Pathway: Energy Cascade in a BTD-Based OLED

Caption: Energy cascade in a typical multilayer BTD-based OLED.

Experimental Workflow: OLED Fabrication

Caption: Workflow for the fabrication of a BTD-based OLED.

Logical Relationship: TADF Mechanism

Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).

Application Notes and Protocols for BTD Derivatives in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzothiadiazole (BTD) Derivatives

2,1,3-Benzothiadiazole (BTD) is a heterocyclic scaffold that has gained significant attention in the development of fluorescent probes for live-cell imaging. BTD-based dyes are characterized by their electron-deficient nature, which, when incorporated into a donor-acceptor molecular structure, often results in favorable photophysical properties. These probes represent a newer class of fluorophores that are increasingly utilized for visualizing subcellular organelles and dynamic cellular processes, offering advantages over some classical dyes.[1]

Key features of BTD derivatives include:

-

High Photostability: Resistance to photobleaching allows for longer imaging experiments.[1]

-

Large Stokes Shifts: A significant separation between the maximum absorption and emission wavelengths minimizes self-quenching and background interference.[1]

-

Solvatochromism: The emission properties of some BTD derivatives are sensitive to the polarity of their environment, which can be exploited to probe the characteristics of cellular microenvironments.[1]

-

Tunable Photophysical Properties: The absorption and emission wavelengths can be readily modified through chemical synthesis, allowing for the development of probes for multicolor imaging.

These properties make BTD derivatives valuable tools for a range of live-cell imaging applications, including the study of lipid droplets, mitochondria, and lysosomes.

Quantitative Data of Representative BTD-Based Probes

The following table summarizes the key photophysical properties of selected BTD derivatives designed for specific organelle imaging.

| Probe Name/Derivative | Target Organelle | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M-1cm-1) | Solvent/Environment | Reference |

| BTD-based Lipid Droplet Probe (analogue) | Lipid Droplets | ~450-490 | ~510-600 | ~60-110 | Varies with solvent polarity | Not specified | Various Solvents | [1] |

| BTDShiny | Mitochondria | 490 | 610 | 120 | 0.21 | 18,000 | Dichloromethane | [2] |